molecular formula C17H12F2N2O3 B2847356 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate CAS No. 1794751-32-8

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate

Cat. No.: B2847356
CAS No.: 1794751-32-8
M. Wt: 330.291
InChI Key: AKTFVPKXSIJRRB-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a synthetic organic compound that features a combination of fluorinated benzylamine and cyanobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2,4-Difluorobenzylamine: This step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine source under basic conditions to form 2,4-difluorobenzylamine.

    Coupling with 4-Cyanobenzoic Acid: The 2,4-difluorobenzylamine is then coupled with 4-cyanobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated structure may improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The fluorinated benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanobenzoate group may also play a role in binding to target proteins, enhancing the overall efficacy of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate
  • 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 4-cyanobenzoate
  • 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate stands out due to its specific combination of fluorinated benzylamine and cyanobenzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-14-6-5-13(15(19)7-14)9-21-16(22)10-24-17(23)12-3-1-11(8-20)2-4-12/h1-7H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTFVPKXSIJRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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